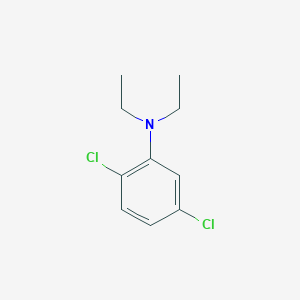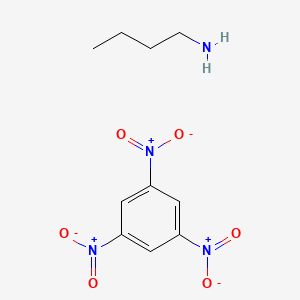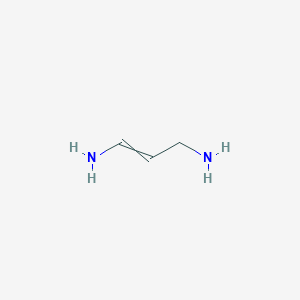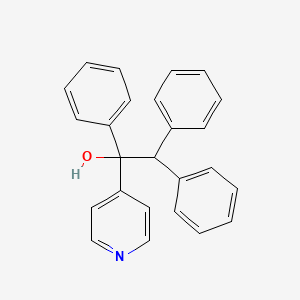![molecular formula C17H19ClS2 B14628776 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene CAS No. 56056-66-7](/img/structure/B14628776.png)
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is an organic compound that features a chloromethyl group and two sulfanyl-substituted phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene typically involves multiple steps:
Formation of the sulfanyl-substituted phenyl ring: This can be achieved by reacting 4-bromothiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling of the phenyl rings: The sulfanyl-substituted phenyl ring can be coupled with another phenyl ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the chloromethyl group: The final step involves the chloromethylation of the benzene ring, which can be done using chloromethyl methyl ether and a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products
Substitution Products: Aminomethyl or thiomethyl derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with sulfanyl groups are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl groups.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene would depend on its specific application. For instance:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-2-(phenylsulfanyl)benzene
- 1-(Chloromethyl)-2-({4-[(methyl)sulfanyl]phenyl}sulfanyl)benzene
Uniqueness
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
56056-66-7 |
|---|---|
Fórmula molecular |
C17H19ClS2 |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS2/c1-13(2)12-19-15-7-9-16(10-8-15)20-17-6-4-3-5-14(17)11-18/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
CUHWKLOIQAPCSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


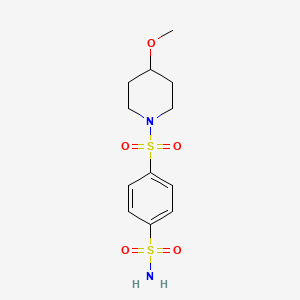
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
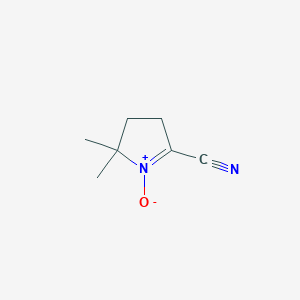
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
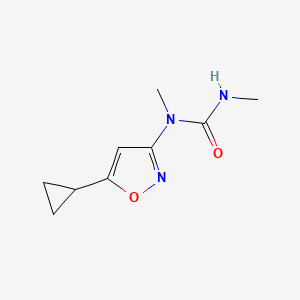

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)

